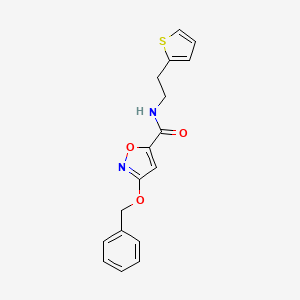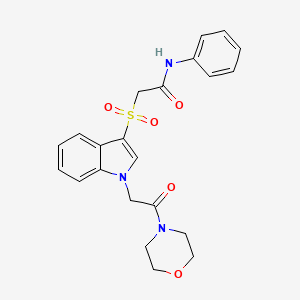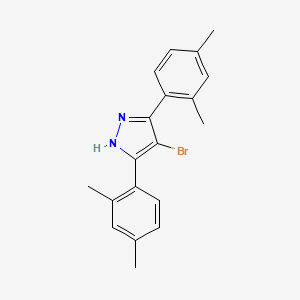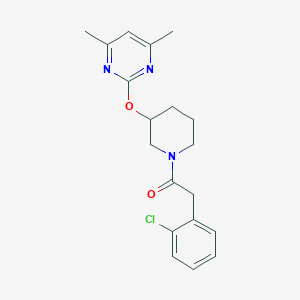![molecular formula C16H12N4O B2728731 3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile CAS No. 866145-92-8](/img/structure/B2728731.png)
3-Methoxy-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-11-carbonitrile
Overview
Description
Quinazoline derivatives, which include compounds like the one you’re asking about, are a type of nitrogen-containing heterocyclic compound . They have drawn significant attention due to their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a two-ring system, consisting of a benzene ring fused to a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involving quinazoline derivatives can be quite diverse, depending on the specific compound and the functional groups it contains .Physical And Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives can vary greatly depending on their specific structure. These properties can include melting point, boiling point, density, and others .Scientific Research Applications
Synthetic Approaches and Organic Chemistry
Research has focused on developing synthetic methodologies for benzo[h]quinoline derivatives due to their relevance in various chemical and pharmacological contexts. For instance, synthetic routes have been established for 2-alkoxybenzo[h]quinoline-3-carbonitriles, utilizing Dimroth rearrangement and reactions with malononitrile or ylidenemalononitriles. These processes highlight the versatility of benzo[h]quinoline scaffolds in synthesizing molecules with potential molluscicidal activity against Biomphalaria alexandrina snails (Mishriky et al., 2000).
Anti-Tubercular Activity
Substituted benzo[h]quinazolines have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Certain derivatives exhibited significant activity, demonstrating the potential of benzo[h]quinoline derivatives in developing new anti-tubercular agents (Maurya et al., 2013).
Corrosion Inhibition
Pyranopyrazole derivatives, closely related to the target compound, have been explored as corrosion inhibitors for mild steel in acidic solutions. Their high inhibition efficiency suggests the potential application of benzo[h]quinoline derivatives in corrosion protection (Yadav et al., 2016).
Anti-Chagas and Anti-Cancer Properties
Methoxybenzo[h]quinoline-3-carbonitrile analogs were synthesized with a focus on anti-prostate cancer and anti-Chagas disease properties. These compounds showed promising activity against T. cruzi strains, and in silico ADME/Tox profiling studies support their pharmacokinetic properties, indicating their potential as therapeutic agents (Ramírez et al., 2021).
Antibacterial Activity
New pyrazole derivatives bearing a benzo[quinoline-3-carbonitrile moiety have shown potent antibacterial activity, surpassing that of the standard drug ampicillin against various bacterial strains. This highlights the antibacterial potential of benzo[h]quinoline derivatives (Elkanzi et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methoxy-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene-15-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c1-21-13-4-5-14-10(6-13)2-3-11-9-20-16(19-15(11)14)12(7-17)8-18-20/h4-6,8-9H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXEQQNFCNYLXPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC4=C(C=NN4C=C3CC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801325500 | |
| Record name | 5-methoxy-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene-15-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817867 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
866145-92-8 | |
| Record name | 5-methoxy-12,13,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2(7),3,5,10,13,15-heptaene-15-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801325500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)-5,6-dimethylpyrimidine](/img/structure/B2728648.png)



![2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2728654.png)


![N-(4-chlorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2728659.png)
![4-cyclohexyl-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)benzenesulfonamide](/img/structure/B2728660.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2728662.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B2728663.png)

![3-butoxy-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2728668.png)
